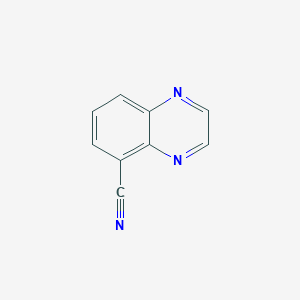

quinoxaline-5-carbonitrile

Description

BenchChem offers high-quality quinoxaline-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about quinoxaline-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZUFBQNUNLUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342447 | |

| Record name | 5-Quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77130-32-6 | |

| Record name | 5-Quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Core Properties of Quinoxaline-5-carbonitrile

Foreword: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in modern chemistry.[1] Its unique electronic properties and rigid bicyclic structure have made it a cornerstone in the development of pharmaceuticals, functional materials, and agrochemicals.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Within this versatile chemical family, Quinoxaline-5-carbonitrile emerges as a molecule of significant strategic value. The nitrile moiety at the 5-position is not merely a substituent; it is a versatile synthetic handle, a potent modulator of electronic properties, and a key pharmacophoric element. This guide provides an in-depth technical overview of the core properties of quinoxaline-5-carbonitrile, designed for researchers, scientists, and drug development professionals who seek to leverage its potential in their work.

Structural and Physicochemical Properties

Quinoxaline-5-carbonitrile is an aromatic heterocyclic compound. While comprehensive experimental data for this specific derivative is not extensively published, its fundamental properties can be understood from its structure and comparison with the parent quinoxaline molecule.

Structure:

Caption: 2D structure of Quinoxaline-5-carbonitrile.

Core Properties Summary:

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₉H₅N₃ | - |

| Molecular Weight | 155.16 g/mol | - |

| CAS Number | 149555-50-6 | - |

| Appearance | Typically a pale yellow to light brown solid. | Based on analogous compounds.[5] |

| Melting Point | Not readily available in literature. | - |

| Boiling Point | Not readily available in literature. | - |

| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from structural properties. |

| pKa (of conjugate acid) | Expected to be slightly lower than the parent quinoxaline (pKa ≈ 0.6) due to the electron-withdrawing nature of the nitrile group. | [6] (Parent Compound) |

Synthesis and Reactivity: A Versatile Chemical Hub

The utility of quinoxaline-5-carbonitrile stems from its accessibility through established synthetic routes and the versatile reactivity of its nitrile functional group.

Recommended Synthesis Workflow

The most direct and reliable method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[7][8] For quinoxaline-5-carbonitrile, the logical precursor is 3,4-diaminobenzonitrile, which can be condensed with glyoxal.

Caption: General workflow for the synthesis of Quinoxaline-5-carbonitrile.

Detailed Experimental Protocol (Exemplary)

Causality: This protocol leverages the classic Hinsberg quinoxaline synthesis.[8] Acetic acid serves as a mildly acidic catalyst to activate the carbonyl groups of glyoxal for nucleophilic attack by the more basic amino group of the diamine, while ethanol acts as a suitable solvent. The subsequent intramolecular condensation and dehydration are driven by heating under reflux to form the stable aromatic quinoxaline ring.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzonitrile (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 10:1 v/v).

-

Addition of Dicarbonyl: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature. The choice of a glyoxal equivalent is critical; it provides the two-carbon unit required to form the pyrazine ring.[8]

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Pour the residue into cold water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Core Reactivity Profile

The true synthetic power of quinoxaline-5-carbonitrile lies in the chemical transformations of the nitrile group, which serves as a gateway to other critical functional groups.

Caption: Key chemical transformations of the 5-nitrile group.

-

Hydrolysis: The nitrile can be partially hydrolyzed under controlled basic conditions (e.g., using hydrogen peroxide) to yield quinoxaline-5-carboxamide . This transformation is fundamental for accessing derivatives with proven biological activity.[6] Complete hydrolysis under more forcing acidic or basic conditions affords quinoxaline-5-carboxylic acid .

-

Reduction: The nitrile group can be reduced to a primary amine, yielding 5-(aminomethyl)quinoxaline , using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, nucleophilic handle for further derivatization.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following are the expected key features for quinoxaline-5-carbonitrile.

| Technique | Expected Features |

| ¹H NMR | Complex multiplet signals in the aromatic region (approx. 7.8-9.0 ppm). The protons on the pyrazine ring (H-2, H-3) are expected to be the most deshielded. Protons on the benzene ring (H-6, H-7, H-8) will show characteristic splitting patterns influenced by the cyano group. |

| ¹³C NMR | Aromatic signals in the range of 120-150 ppm. The quaternary carbon of the nitrile group (C≡N) will appear as a distinct, low-intensity signal around 115-120 ppm. The carbon atom to which the nitrile is attached (C-5) will also be clearly identifiable. |

| FT-IR | A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ , which is highly characteristic of an aromatic C≡N stretch. Additional bands for aromatic C-H stretching (>3000 cm⁻¹) and C=N/C=C ring stretching (1450-1600 cm⁻¹) will be present. |

| Mass Spec (EI) | A prominent molecular ion (M⁺) peak at m/z = 155, corresponding to the molecular weight of the compound. |

Applications in Research and Drug Development

Quinoxaline-5-carbonitrile is primarily valued as a high-potential intermediate in the synthesis of bioactive molecules. Its utility is not just theoretical but has been demonstrated in multiple drug discovery campaigns.

Precursor to Bioactive Agents

The nitrile serves as a direct precursor to amides, acids, and other functionalities that are often crucial for biological target engagement. A clear line can be drawn from the nitrile starting material to potent, functional derivatives.

Caption: Role of Quinoxaline-5-carbonitrile as a foundational building block.

-

Antibacterial Agents: Research has shown that a series of novel quinoxaline-5-carboxamide derivatives exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.[6] Quinoxaline-5-carbonitrile is the direct and logical precursor for synthesizing these potent carboxamides.

-

Kinase Inhibitors: The quinoxaline scaffold is a known component of various protein kinase inhibitors used in oncology. Patents describe complex quinoxaline-carboxamide derivatives, originating from the nitrile, as potent inhibitors of kinases like VEGFR2 and FGFR.[9]

-

Immunomodulators: In the field of immunology, complex derivatives of quinoxaline-5-carbonitrile have been synthesized and patented as antagonists for Toll-like receptors 7 and 8 (TLR7/8), which are targets for treating autoimmune diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for quinoxaline-5-carbonitrile is not widely available, a reliable safety profile can be extrapolated from data on quinoxaline, aromatic nitriles, and related quinoxaline derivatives.

GHS Hazard Profile (Anticipated):

| Hazard Class | Statement |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong acids/bases.

References

-

Srinivas, K., Reddy, T. R., Himabindu, V., Reddy, G. M., & Mohan, N. J. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.

-

LookChem. (n.d.). Cas 95-92-1, Diethyl oxalate. LookChem.

-

Mondal, P., & Bora, U. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(45), 26895-26919.

-

Furet, P., et al. (2010). Quinoxaline- and quinoline-carboxamide derivatives. Google Patents. (TW201000468A).

- Taylor, E. C., & Cheeseman, G. W. H. (2008). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II. John Wiley & Sons.

-

ResearchGate. (n.d.). Ruthenium–Hydride Complexes Facilitated Sustainable Synthesis of Isoxazolones via Acceptorless Dehydrogenative Annulation of Alcohols.

-

Bondi, M., et al. (2020). TLR7/8 antagonists and uses thereof. Google Patents. (US10836750B1).

-

El-Hawash, S. A., et al. (2017). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ChemInform, 48(4).

-

ResearchGate. (n.d.). DEAD/DIAD - More than simple Mitsunobu reagents.

- Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(1), 2-15.

-

Guchhait, S. K., & Kashyap, V. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(1), 115-165.

-

Moghadam, F. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 18(12), 14889-14900.

-

ResearchGate. (n.d.). Synthesis of Quinoxaline Derivatives from Benzofuroxan (Part I).

-

Pharmacophore. (2012). HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore, 3(1), 13-33.

- Sartori, G., et al. (2004). Product Class 15: Quinoxalines. Science of Synthesis, 16, 847-905.

-

Kaczor, A. A., et al. (2018). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 9(6), 1336-1347.

-

Kandioller, W., et al. (2017). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 13, 222-230.

-

CymitQuimica. (n.d.). CAS 7483-33-2: quinoxaline-2-carbonitrile.

Sources

- 1. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. TW201000468A - Quinoxaline-and quinoline-carboxamide derivatives - Google Patents [patents.google.com]

- 9. US10836750B1 - TLR7/8 antagonists and uses thereof - Google Patents [patents.google.com]

Technical Guide: Synthesis of Quinoxaline-5-Carbonitrile

Part 1: Executive Summary & Retrosynthetic Logic

Quinoxaline-5-carbonitrile is a high-value heterocyclic scaffold, serving as a critical intermediate for

The synthesis of this moiety presents a classic regioselectivity challenge. Direct electrophilic substitution on the quinoxaline ring typically favors the 5- and 8-positions but often yields difficult-to-separate mixtures (e.g., 5-nitro vs. 5,7-dinitro).[1] Consequently, modern process chemistry favors pre-functionalized cyclization or transition-metal-catalyzed functionalization over late-stage electrophilic substitution.[1]

Retrosynthetic Analysis

We evaluate two primary routes. Route A is designated as the "Gold Standard" for its superior regiocontrol and scalability. Route B is the "Classical" approach, useful when transition metal catalysis is restricted.[1]

-

Route A (Recommended): Palladium-catalyzed cyanation of 5-bromoquinoxaline.[1] This route relies on the unambiguous regiochemistry established during the synthesis of the 5-bromo precursor.

-

Route B (Alternative): Sandmeyer reaction of 5-aminoquinoxaline. This route is longer and requires rigorous purification to remove dinitro byproducts formed during the precursor synthesis.

Figure 1: Retrosynthetic tree comparing the Pd-catalyzed route (Green) vs. the Classical Sandmeyer route (Red).[1]

Part 2: Detailed Synthetic Protocols

Method A: The "Gold Standard" (Pd-Catalyzed Cyanation)[1]

This protocol is preferred for drug development due to its high regiofidelity. The bromine atom is introduced before the heterocycle formation, locking the position.[1]

Step 1: Synthesis of 5-Bromoquinoxaline

-

Principle: Condensation of an unsymmetrical diamine with a symmetric dicarbonyl (glyoxal) eliminates regiochemical ambiguity regarding the heterocycle formation.

-

Reagents: 3-Bromo-1,2-diaminobenzene, Glyoxal (40% aq.), Ethanol.[1]

Protocol:

-

Dissolution: Charge a reaction vessel with 3-bromo-1,2-diaminobenzene (10.0 g, 53.5 mmol) and ethanol (100 mL). Stir at room temperature until fully dissolved.

-

Addition: Add glyoxal solution (40% in water, 9.3 g, 64.2 mmol, 1.2 equiv) dropwise over 15 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature <40°C to prevent polymerization of glyoxal.

-

-

Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor conversion by TLC (30% EtOAc/Hexanes) or HPLC.

-

Workup: Cool to room temperature. The product often precipitates upon cooling.

-

If solid forms: Filter and wash with cold ethanol.

-

If solution remains: Concentrate in vacuo, redissolve in DCM, wash with water, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc gradient).

-

Yield: Expect 85–92% yield of a beige solid.

Step 2: Palladium-Catalyzed Cyanation

-

Principle: Oxidative addition of Pd(0) into the Ar-Br bond followed by transmetallation with Zinc Cyanide (

).[1] -

Safety Critical: This reaction generates cyanide species.[2] Perform in a well-ventilated fume hood with a cyanide antidote kit available.

Reagents Table:

| Reagent | Equiv.[3][4] | Role |

| 5-Bromoquinoxaline | 1.0 | Substrate |

| Zinc Cyanide ( | 0.6 | Cyanide Source |

| 0.05 | Catalyst | |

| DMF (Anhydrous) | - | Solvent |

Protocol:

-

Inertion: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen x3.

-

Charging: Add 5-bromoquinoxaline (1.0 g, 4.78 mmol),

(336 mg, 2.87 mmol), and-

Experience Tip: Use

(2 mol%) and dppf (4 mol%) if the tetrakis catalyst is inactive due to age.[1]

-

-

Solvation: Add anhydrous DMF (10 mL). Degas the solution by bubbling Argon for 10 minutes.

-

Reaction: Heat to 80–100°C for 4–12 hours.

-

Visual Check: The solution typically turns from yellow to deep orange/brown.

-

-

Quench: Cool to RT. Pour into a mixture of dilute

and water (to complex zinc and quench free cyanide). Extract with EtOAc (3x).[4] -

Purification: Wash organic layers with brine, dry over

, and concentrate. Purify via column chromatography (Silica, 0-40% EtOAc in Hexanes). -

Characterization: 5-Cyanoquinoxaline appears as a white to pale yellow solid.

-

IR: ~2230 cm⁻¹ (C≡N stretch).

-

Method B: The "Classical" Sandmeyer Route

Use this method only if Pd-catalysis is non-viable. It suffers from lower overall yields due to the nitration step.

Step 1: Nitration of Quinoxaline

-

Challenge: Nitration of quinoxaline yields a mixture of 5-nitro (35-45%), 5,7-dinitro, and recovered starting material.[1]

-

Protocol: Dissolve quinoxaline in conc.

at 0°C. Add fuming -

Crucial Purification: The crude solid must be rigorously purified by column chromatography or fractional crystallization to isolate pure 5-nitroquinoxaline .

Step 2: Reduction to 5-Aminoquinoxaline

-

Protocol: Hydrogenation (H₂, Pd/C, MeOH) or Iron reduction (Fe powder,

, EtOH/H₂O reflux).[1] -

Yield: Quantitative from the pure nitro intermediate.

Step 3: Sandmeyer Cyanation

-

Diazotization: Dissolve 5-aminoquinoxaline in dilute HCl at 0°C. Add

(aq) dropwise to form the diazonium salt. Keep T < 5°C. -

Substitution: Neutralize the cold diazonium solution with

to pH ~6 (carefully). Add this solution dropwise to a stirred solution of CuCN/NaCN at 0°C. -

Workup: Allow to warm to RT, then heat to 50°C for 30 min. Extract with EtOAc.[4]

-

Note: This step involves the evolution of

gas and potential HCN. Extreme caution required.

Part 3: Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Method A (Pd-CN) | Method B (Sandmeyer) |

| Regioselectivity | High (Controlled by diamine precursor) | Low (Nitration gives mixture) |

| Safety Profile | Moderate (Solid | High Risk (Diazonium instability + NaCN) |

| Purification | Standard Chromatography | Difficult isomer separation required |

| Scalability | Excellent (Multi-gram to Kg) | Poor (Exotherms in nitration) |

Self-Validating Mechanism: The Pd-Catalytic Cycle

Understanding the mechanism allows for troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition step (inactive catalyst) or Transmetallation (poisoned by water).[1]

Figure 2: Catalytic cycle for the cyanation of 5-bromoquinoxaline.[1] Failure to degas solvents leads to oxidation of Pd(0) to Pd(II) before the cycle starts, killing the reaction.[1]

References

-

General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines."[1] Synthetic Communications, 2018.[1] [1]

-

Pd-Catalyzed Cyanation (Zn(CN)2): Tsvelikhovsky, D., & Buchwald, S. L.[1] "Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization." Journal of the American Chemical Society, 2010.[1] [1]

-

Green Cyanation (K4[Fe(CN)6]): Schareina, T., Zapf, A., & Beller, M. "Potassium hexacyanoferrate(II)—a benchmark for non-toxic and green cyanation."[1] Chemical Communications, 2004.[1]

-

Sandmeyer Reaction Mechanisms: Galli, C. "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical."[5] Chemical Reviews, 1988.[1] [1]

-

Nitration of Quinoxaline: Nasielski-Hinkens, R., et al. "Nitration of Quinoxaline."[1] Bulletin des Sociétés Chimiques Belges, 1976.[1] (Confirming the 5-nitro/5,7-dinitro mixture issue).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. arkat-usa.org [arkat-usa.org]

- 4. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

quinoxaline-5-carbonitrile CAS number 77130-32-6

The following technical guide provides an in-depth analysis of Quinoxaline-5-carbonitrile (CAS 77130-32-6), structured for researchers and drug development professionals.

CAS Number: 77130-32-6 Synonyms: 5-Cyanoquinoxaline, Quinoxaline-5-nitrile Molecular Formula: C₉H₅N₃ Molecular Weight: 155.16 g/mol

Executive Summary & Therapeutic Relevance

Quinoxaline-5-carbonitrile serves as a critical heteroaromatic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and fused tricyclic systems. Unlike its 6-substituted counterparts, the 5-position substitution offers a unique vector for structure-activity relationship (SAR) exploration, influencing the electronic distribution of the pyrazine ring and altering binding affinity in ATP-competitive pockets.

While the quinoxaline core is foundational to alpha-2 adrenergic agonists (e.g., Brimonidine), the 5-cyano derivative is distinctively valued as a precursor for aminomethyl-quinoxalines and quinoxaline-5-carboxylic acids , both of which are pharmacophores in oncology (c-KIT, CSF-1R inhibition) and virology research.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

| Property | Specification |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 145–148 °C (Predicted/Analogous range) |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |

| pKa (Conjugate Acid) | ~0.6 (Weak base due to electron-withdrawing cyano group) |

| LogP | ~1.42 (Moderate lipophilicity) |

| H-Bond Acceptors | 3 (N1, N4, CN) |

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of Quinoxaline-5-carbonitrile. The Condensation Route is preferred for scale-up due to higher atom economy and avoidance of potentially explosive diazonium intermediates.

Method A: Condensation (De Novo Synthesis)

This method constructs the pyrazine ring by condensing a diamine with a dicarbonyl. It is the most robust protocol for generating the core scaffold.

Precursors:

-

Reactant A: 2,3-Diaminobenzonitrile (CAS 111103-56-1)

-

Reactant B: Glyoxal (40% aq. solution) (CAS 107-22-2)

Protocol:

-

Dissolution: Dissolve 2,3-diaminobenzonitrile (1.0 eq) in glacial acetic acid (10 volumes). Maintain temperature at 20–25 °C.

-

Addition: Add glyoxal solution (1.2 eq) dropwise over 30 minutes. The reaction is slightly exothermic; ensure temperature does not exceed 40 °C to prevent polymerization of glyoxal.

-

Cyclization: Heat the mixture to 60 °C for 3 hours. Monitor conversion via TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC.

-

Workup: Cool the reaction mixture to 0 °C. Dilute with ice-cold water (20 volumes). Neutralize carefully with saturated NaHCO₃ solution to pH 7–8.

-

Isolation: Extract with Dichloromethane (DCM) (3x). Dry combined organic layers over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize the crude residue from hot Ethanol/Water (9:1) to yield pale yellow needles.[1]

Method B: Sandmeyer Transformation (Functional Group Interconversion)

Used when starting from the abundant 5-aminoquinoxaline.

Protocol:

-

Diazotization: Dissolve 5-aminoquinoxaline in 20% H₂SO₄ at 0 °C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

-

Substitution: Neutralize the solution with Na₂CO₃ to pH 6 (cold). Add the diazonium solution slowly to a stirring mixture of CuCN (1.2 eq) and KCN (2.0 eq) in water at 0–5 °C.

-

Workup: Allow to warm to room temperature. Extract with Ethyl Acetate.[2] (Note: This route carries higher safety risks due to cyanide gas evolution).

Synthesis Logic Diagram (DOT)

Caption: Comparative synthesis pathways for Quinoxaline-5-carbonitrile, highlighting the preferred condensation route versus the Sandmeyer transformation.

Reactivity & Functionalization

The 5-cyano group activates the quinoxaline ring, making it susceptible to nucleophilic attack at the C2 and C3 positions.

-

Reduction (Amine Synthesis):

-

Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (5-aminomethylquinoxaline ). This motif is crucial for introducing solubility-enhancing groups in kinase inhibitors.

-

-

Hydrolysis:

-

Acidic hydrolysis (HCl/Reflux) yields quinoxaline-5-carboxylic acid . This intermediate allows for amide coupling, linking the quinoxaline core to other pharmacophores.

-

-

Electrophilic Substitution:

-

Nitration or bromination will typically occur at the 6 or 8 positions, directed by the electron-withdrawing nature of the pyrazine ring and the cyano group.

-

Applications in Drug Discovery

While often overshadowed by 6-substituted quinoxalines (e.g., Brimonidine precursors), the 5-cyano isomer is a vital scaffold for:

-

Type III Receptor Tyrosine Kinase Inhibitors: Derivatives of quinoxaline-5-carbonitrile have shown potency against c-KIT and PDGFR (Platelet-Derived Growth Factor Receptor). The 5-position substituent projects into the solvent-exposed region of the kinase ATP-binding pocket, allowing for modulation of pharmacokinetic properties.

-

TLR7/8 Antagonists: Recent patents indicate the utility of 5-substituted quinoxalines in modulating Toll-like receptors, relevant for autoimmune disease therapies.

Application Workflow Diagram (DOT)

Caption: Downstream therapeutic applications of the Quinoxaline-5-carbonitrile scaffold in oncology and immunology.

Safety & Handling (E-E-A-T)

Signal Word: WARNING

-

Hazard Statements:

-

Critical Handling Note: As a nitrile, this compound can liberate toxic Hydrogen Cyanide (HCN) gas if exposed to strong acids or high temperatures. Always handle in a functioning fume hood.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Moisture sensitive.

References

-

Synthesis of Quinoxaline Derivatives

- Source: WO2003062241A1. "Fused heterocyclic succinimide compounds and analogs thereof."

- Relevance: Describes the condensation of 2,3-diamino-4-nitro-benzonitrile with glyoxal, establishing the core condens

-

Kinase Inhibitor Applications

- Source: WO2018071348A1. "Quinoxaline compounds as type III receptor tyrosine kinase inhibitors."

- Relevance: Details the use of quinoxaline-5-carbonitrile derivatives in inhibiting c-KIT and CSF-1R kinases.

-

General Quinoxaline Chemistry

- Source: PubChem Compound Summary for 5-Aminoquinoxaline (Precursor).

- Relevance: Provides physical property data and safety profiles for the closely rel

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery of Quinoxaline-5-carbonitrile

For Immediate Release: A Senior Application Scientist's In-Depth Guide

Abstract

The quinoxaline core is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This technical guide provides an in-depth exploration of a key derivative, quinoxaline-5-carbonitrile. We will delve into the foundational discovery of this compound, detailing the strategic synthetic approaches that have been developed. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and the underlying scientific principles that establish quinoxaline-5-carbonitrile as a significant scaffold in the development of novel therapeutics.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] The structural rigidity and aromatic nature of the quinoxaline ring system provide an ideal framework for the design of molecules that can effectively interact with a variety of biological targets. The introduction of a nitrile group at the 5-position of the quinoxaline ring system creates quinoxaline-5-carbonitrile, a molecule with unique electronic properties and a valuable synthetic handle for further molecular elaboration.

The Genesis of Quinoxaline-5-carbonitrile: A Synthetic Perspective

The discovery of quinoxaline-5-carbonitrile is intrinsically linked to the foundational methods of quinoxaline synthesis. The classical and most direct approach to the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] This fundamental reaction provides the basis for the targeted synthesis of quinoxaline-5-carbonitrile.

The Strategic Choice of Precursor: 2,3-Diaminobenzonitrile

The logical and most efficient synthetic route to quinoxaline-5-carbonitrile begins with a precursor that already possesses the key cyano functionality at the desired position. 2,3-Diaminobenzonitrile serves as the ideal starting material. This strategic choice simplifies the synthetic pathway and avoids potentially harsh cyanation reactions on a pre-formed quinoxaline ring, which could lead to issues with regioselectivity and functional group tolerance.

The Core Reaction: Condensation with Glyoxal

The key synthetic step in the formation of the quinoxaline ring is the acid-catalyzed condensation of 2,3-diaminobenzonitrile with glyoxal. Glyoxal, the simplest 1,2-dicarbonyl compound, provides the two-carbon unit necessary to complete the pyrazine ring.

Experimental Protocol: Synthesis of Quinoxaline-5-carbonitrile

The following protocol outlines a representative synthesis of quinoxaline-5-carbonitrile from 2,3-diaminobenzonitrile and glyoxal.

Materials:

-

2,3-Diaminobenzonitrile

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminobenzonitrile in ethanol.

-

Acid Catalysis: Add a catalytic amount of hydrochloric acid to the solution.

-

Addition of Glyoxal: Slowly add an equimolar amount of 40% aqueous glyoxal solution to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The use of activated carbon during recrystallization can aid in the removal of colored impurities.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and its boiling point is suitable for reflux conditions.

-

Acid Catalysis: The acid catalyst protonates one of the carbonyl groups of glyoxal, making it more electrophilic and facilitating the initial nucleophilic attack by one of the amino groups of 2,3-diaminobenzonitrile.

-

Neutralization: The addition of sodium bicarbonate is crucial to quench the acid catalyst and prevent any potential acid-catalyzed side reactions during the work-up and purification steps.

Structural Elucidation and Characterization

The unambiguous identification of the synthesized quinoxaline-5-carbonitrile is paramount and is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of quinoxaline-5-carbonitrile.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system. The protons on the pyrazine ring (H-2 and H-3) typically appear as singlets or doublets in the downfield region (around 8.5-9.5 ppm). The protons on the benzene ring (H-6, H-7, and H-8) will exhibit a distinct splitting pattern (doublets and triplets) in the aromatic region (around 7.5-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms of the quinoxaline-5-carbonitrile molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyrazine and benzene rings will appear in the aromatic region (typically 120-150 ppm).

Other Characterization Techniques

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.

-

Melting Point: A sharp and defined melting point is a good indicator of the purity of the synthesized compound.

The Role of Quinoxaline-5-carbonitrile in Drug Discovery

The discovery of quinoxaline-5-carbonitrile has provided a valuable building block for the synthesis of a diverse array of more complex molecules with significant therapeutic potential. The nitrile group serves as a versatile synthetic handle, allowing for its conversion into other functional groups such as carboxylic acids, amides, and tetrazoles, which can modulate the pharmacological properties of the molecule.

A Scaffold for Antibacterial Agents

Research has demonstrated that derivatives of quinoxaline-5-carbonitrile, particularly quinoxaline-5-carboxamides, exhibit promising antibacterial activity against a range of bacterial strains. The core quinoxaline scaffold, coupled with various substituents introduced via the nitrile functionality, allows for the fine-tuning of antibacterial potency and spectrum.

Visualization of the Synthetic Pathway

The following diagram illustrates the key synthetic transformation in the discovery of quinoxaline-5-carbonitrile.

Caption: Synthesis of Quinoxaline-5-carbonitrile.

Future Directions and Conclusion

The discovery and development of synthetic routes to quinoxaline-5-carbonitrile have provided a valuable and versatile platform for medicinal chemists. The continued exploration of this scaffold, through the synthesis of novel derivatives and their evaluation against a wide range of biological targets, holds significant promise for the discovery of new and effective therapeutic agents. The inherent drug-like properties of the quinoxaline core, combined with the synthetic tractability of the 5-carbonitrile group, ensure that this molecule will remain a focus of research in the years to come.

References

- Srinivas, K., Reddy, T. R., Himabindu, V., Reddy, G. M., & Mohan, N. J. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.

- Pereira, J. A., Pessoa, A. M., Cordeiro, M. N. D. S., Fernandes, R., Prudêncio, C., & Noronha, J. P. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.

- Anonymous. (2021). Pharmacological Profile of Quinoxalinone.

- Pinheiro, A. C., Nogueira, T. C. M., & de Souza, M. V. N. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anti-cancer Agents in Medicinal Chemistry, 16(10), 1339-1352.

- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2957.

- Villalobos-Molina, R., Ibarra-Barajas, M., Pérez-Vásquez, A., & Villalobos-Acosta, D. (1997). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(3), 343-350.

- Atkinson, R. S., Grimshire, M. J., & Kelly, B. J. (1986). Condensation products from the reactions of glyoxal with 2-substituted benzylamines. The formation and crystal structures of 2,2′-bi(1,2,3,4-tetrahydroquinazoline), and 2,4,6,8,10,12-hexakis(2-methylbenzyl)-2,4,6,8. Journal of the Chemical Society, Perkin Transactions 1, 1215-1222.

- Anonymous. (n.d.).

- Ho, D. M., & Taldone, T. (2000). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Bioorganic & Medicinal Chemistry Letters, 10(21), 2447-2450.

- Tsyshevsky, R. V., Kruchinin, S. E., Churakov, A. M., & Strelenko, Y. A. (2022).

- Vanelle, P., Montana, M., Montero, V., & Khoumeri, O. (2024).

- Carta, A., Sanna, G., Ballatore, C., & De Logu, A. (2018). Quinoxaline derivatives as new inhibitors of coxsackievirus B5. European Journal of Medicinal Chemistry, 146, 553-562.

- Montero, V., Montana, M., Carré, M., & Vanelle, P. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.

- Anonymous. (2006). 13C and 1H NMR study of N-5′-methylsalicylideneanilines.

- Titcomb, L. (2001). Condensation of an amine with glyoxal. ChemSpider Synthetic Pages, SP28.

- Al-Suhaimi, E. A., El-Emam, A. A., & Al-Deeb, O. A. (2019). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. Molecules, 24(5), 868.

- Tsyshevsky, R. V., Kruchinin, S. E., Churakov, A. M., & Strelenko, Y. A. (2022).

- Anonymous. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Wang, J., Li, Y., Chen, J., & Ma, D. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7414.

- LaRosa, P. (2023).

- Tjiou, E. M., Lhoussaine, E. G., Virieux, D., & Fruchier, A. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562.

- Anonymous. (n.d.). The numbering assignment for (A) ¹H NMR and (B) ¹³C NMR spectra for compounds 1–8.

- D'Alelio, G. F. (1945). U.S. Patent No. 2,388,086. Washington, DC: U.S.

- Anonymous. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

Sources

Quinoxaline-5-carbonitrile: A Strategic Scaffold in Medicinal Chemistry

The following technical guide provides an in-depth review of Quinoxaline-5-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.

CAS Registry Number: 77130-32-6 Molecular Formula: C₉H₅N₃ Molecular Weight: 155.16 g/mol Synonyms: 5-Cyanoquinoxaline, Quinoxaline-5-nitrile[1]

Executive Summary

Quinoxaline-5-carbonitrile represents a privileged substructure in drug discovery, distinct from its more common 6-isomer. Its value lies in the peri-positioning of the cyano group relative to the pyrazine ring nitrogens. This geometric arrangement creates unique electronic gradients across the heteroaromatic core, facilitating specific binding modes in kinase inhibitors (e.g., CSF-1R, c-KIT) and neuroactive agents (5-HT3 antagonists). This guide synthesizes the most reliable synthetic pathways, reactivity profiles, and application data for researchers utilizing this intermediate.

Chemical Profile & Electronic Architecture

The quinoxaline core is electron-deficient due to the two nitrogen atoms in the pyrazine ring. The addition of a cyano group at the C5 position exacerbates this deficiency, particularly at the C2 and C3 positions, making the ring highly susceptible to nucleophilic attack.

-

5- vs. 6-Position: The 5-position (peri) is sterically more demanding than the 6-position. Substituents at C5 can interact directly with the N1 lone pair or substituents at C4 (if reduced), influencing the planarity and dipole moment of the molecule.

-

Solubility: Moderate in polar organic solvents (DMSO, DMF, DCM); low in water.

-

Stability: Stable under standard conditions but sensitive to strong acids/bases which may hydrolyze the nitrile.

Synthetic Pathways[2]

To ensure reproducibility, we focus on two primary routes: Condensation (De Novo Synthesis) and Functional Group Interconversion (Late-Stage Cyanation) .

Pathway A: Condensation (The "Trustworthy" Protocol)

This is the most atom-economical route, building the quinoxaline core from a benzene precursor.

Mechanism: Double condensation of a 1,2-diamine with a 1,2-dicarbonyl. Precursor: 2,3-Diaminobenzonitrile (CAS: 111095-56-2).

Experimental Protocol

-

Reagents: 2,3-Diaminobenzonitrile (1.0 equiv), Glyoxal (40% aq. solution, 1.2 equiv), Ethanol (Solvent).

-

Conditions: Reflux, 2–4 hours.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2,3-diaminobenzonitrile in 20 mL of ethanol.

-

Addition: Add 12 mmol of glyoxal (40% aqueous solution) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (approx. 78°C). Monitor by TLC (usually 2-3 hours).

-

Workup: Cool the reaction mixture to 0°C. The product often precipitates.

-

Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.

-

Yield Expectation: 75–85%.

Pathway B: Pd-Catalyzed Cyanation (Rosenmund-von Braun Variation)

Used when starting from 5-bromoquinoxaline.

-

Reagents: 5-Bromoquinoxaline, Zn(CN)₂, Pd(PPh₃)₄ (5 mol%), DMF, 80–100°C.

-

Note: Requires oxygen-free conditions to prevent catalyst deactivation.

Visualization: Synthetic Logic

The following diagram illustrates the primary synthetic logic and potential side reactions.

Caption: Figure 1. Convergent synthetic pathways to Quinoxaline-5-carbonitrile via condensation (solid) and cross-coupling (dotted).

Reactivity & Functionalization[3]

Once synthesized, the 5-cyano group serves as a versatile handle for further elaboration.

Hydrolysis (Amide/Acid Formation)

The nitrile is a "masked" carboxylic acid.

-

Partial Hydrolysis: H₂O₂, K₂CO₃, DMSO → Quinoxaline-5-carboxamide .

-

Relevance: Carboxamides are frequent motifs in antibacterial quinoxalines (e.g., against S. aureus).

-

-

Full Hydrolysis: Conc. HCl or NaOH, Reflux → Quinoxaline-5-carboxylic acid .

Reduction (Amine Linkers)

-

Reagents: Raney Ni/H₂ or LiAlH₄.

-

Product: 5-(Aminomethyl)quinoxaline.

-

Application: Used to attach the quinoxaline "warhead" to other pharmacophores via a methylene linker.

Nucleophilic Aromatic Substitution (S_N_Ar)

The 5-cyano group activates the C2 and C3 positions.

-

Reaction: Chlorination (SOCl₂/DMF) of the N-oxide or direct oxidation/chlorination allows introduction of amines at C2/C3.

-

Target: Synthesis of 2-amino-3-aryl-quinoxaline-5-carbonitriles (common in kinase inhibitors).

Applications in Drug Discovery[4][5]

Case Study 1: Kinase Inhibitors (CSF-1R, c-KIT)

Patent literature (WO2018071348A1) highlights the 5-carbonitrile motif in Type III Receptor Tyrosine Kinase inhibitors.[2]

-

Mechanism: The quinoxaline nitrogen atoms accept hydrogen bonds from the kinase hinge region. The 5-cyano group projects into the solvent front or a specific hydrophobic pocket, tuning the selectivity profile against off-target kinases.

-

Structure: Often features a morpholine or piperazine at C3 and an aryl-amino group at C2.

Case Study 2: 5-HT3 Receptor Antagonists

Piperazinyl-quinoxalines bearing a nitrile group have shown high affinity for 5-HT3 receptors.

-

SAR Insight: The position of the nitrile is critical. While 6-cyano analogs are more common, 5-cyano derivatives offer a different vector for the piperazine tail, potentially avoiding steric clashes in the receptor binding site.

Visualization: Functionalization Tree

Caption: Figure 2. Functional group interconversions and medicinal chemistry elaborations of the 5-cyano scaffold.

References

-

Synthesis of Quinoxaline-5-carboxamides: Title: Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Source:ResearchGate (2017). URL:[Link]

- Title: Quinoxaline compounds as type III receptor tyrosine kinase inhibitors (WO2018071348A1).

-

General Quinoxaline Synthesis (Microwave/Green): Title: Efficient Synthesis of Aromatic Quinoxaline Derivatives.[3] Source:University of Dayton eCommons (2023). URL:[Link]

-

Reaction of 1,2-Diamines with Glyoxal: Title: The Reactions of Phenylglyoxal and Related Reagents With Amino Acids.[4] Source:PubMed / NIH. URL:[Link]

-

Chemical Identity & Properties: Title: Quinoxaline-5-carbonitrile (CAS 77130-32-6).[1][5] Source:PubChem / LookChem. URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

Quinoxaline-5-carbonitrile: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of quinoxaline-5-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific research on this parent compound is emerging, its structural motif is a cornerstone in the development of a wide array of biologically active agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its fundamental properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential applications, all grounded in established scientific principles.

Core Molecular Attributes of Quinoxaline-5-carbonitrile

Quinoxaline-5-carbonitrile is a nitrogen-containing heterocyclic compound. Its structure features a bicyclic system where a benzene ring is fused to a pyrazine ring, with a nitrile (-C≡N) group substituted at the 5-position of the quinoxaline core.

Molecular Identity and Physicochemical Properties

The fundamental properties of quinoxaline-5-carbonitrile are summarized in the table below. These values are critical for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₅N₃ | [1] |

| Molecular Weight | 155.16 g/mol | [1] |

| CAS Number | 77130-32-6 | [1] |

| IUPAC Name | Quinoxaline-5-carbonitrile | N/A |

| Synonyms | 5-Cyanoquinoxaline | [1] |

| Predicted LogP | ~1.5 - 2.0 | (Calculated) |

| Predicted Solubility | Soluble in polar organic solvents | (Inferred) |

Strategic Synthesis of Quinoxaline-5-carbonitrile: An Experimental Protocol

While a specific, peer-reviewed synthesis for quinoxaline-5-carbonitrile is not extensively documented, a robust and logical synthetic route can be proposed based on well-established methodologies for the synthesis of quinoxaline derivatives and the cyanation of aromatic rings. The following protocol is a self-validating system, designed with checkpoints for characterization to ensure the integrity of the synthetic pathway.

Retrosynthetic Analysis and Strategy

The synthesis of the quinoxaline core is classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For quinoxaline-5-carbonitrile, a logical approach involves the synthesis of a substituted ortho-phenylenediamine bearing a nitrile group, followed by cyclization.

Caption: Retrosynthetic analysis of Quinoxaline-5-carbonitrile.

Step-by-Step Experimental Protocol

Part A: Synthesis of 3-Amino-2-nitrobenzonitrile

This protocol is adapted from standard procedures for the synthesis of substituted anilines.

-

Starting Material: 2,6-Dinitrotoluene.

-

Step 1: Partial Reduction.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 2,6-dinitrotoluene in ethanol.

-

Heat the mixture to reflux.

-

Slowly add a solution of sodium sulfide (Na₂S) in water. The amount of sodium sulfide should be carefully calculated to selectively reduce one nitro group.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 2-methyl-6-nitroaniline.

-

-

Step 2: Oxidation of the Methyl Group to a Carboxylic Acid.

-

Dissolve the 2-methyl-6-nitroaniline in a suitable solvent such as pyridine.

-

Add potassium permanganate (KMnO₄) portion-wise while maintaining the temperature below 50°C.

-

After the addition is complete, heat the mixture at reflux until the purple color of the permanganate disappears.

-

Cool the mixture, filter off the manganese dioxide, and wash the solid with hot water.

-

Acidify the filtrate with hydrochloric acid to precipitate 2-amino-6-nitrobenzoic acid.

-

Filter, wash with water, and dry the product.

-

-

Step 3: Conversion of the Carboxylic Acid to a Nitrile (Sandmeyer Reaction).

-

Suspend the 2-amino-6-nitrobenzoic acid in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence will be observed.

-

Allow the mixture to warm to room temperature and then heat gently until the evolution of nitrogen ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-nitrobenzonitrile.

-

Part B: Synthesis of Quinoxaline-5-carbonitrile

This part of the protocol is based on the classical Hinsberg quinoxaline synthesis.

-

Starting Material: 3-Amino-2-nitrobenzonitrile and Glyoxal (40% aqueous solution).

-

Step 1: Reduction of the Nitro Group.

-

Dissolve the 3-amino-2-nitrobenzonitrile in ethanol.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) dihydrate and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and make it alkaline with a sodium hydroxide solution.

-

Extract the product, 2,3-diaminobenzonitrile, with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude product, which can be used in the next step without further purification.

-

-

Step 2: Cyclization to form the Quinoxaline Ring.

-

Dissolve the crude 2,3-diaminobenzonitrile in a mixture of ethanol and water.

-

Add an aqueous solution of glyoxal (40%) dropwise at room temperature.

-

Stir the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the product, quinoxaline-5-carbonitrile, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

-

Purification and Characterization

-

Purification: The crude quinoxaline-5-carbonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The structure and purity of the final product should be confirmed by:

-

¹H NMR: To confirm the aromatic proton signals and their coupling patterns.

-

¹³C NMR: To identify the carbon signals of the quinoxaline core and the nitrile group.

-

FT-IR: To detect the characteristic C≡N stretching vibration of the nitrile group (typically around 2220-2240 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight (155.16 g/mol ).

-

Melting Point: To determine the purity of the compound.

-

Caption: Proposed synthetic workflow for Quinoxaline-5-carbonitrile.

The Quinoxaline Scaffold in Drug Discovery and Medicinal Chemistry

The quinoxaline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse and potent biological activities.[2] The introduction of a nitrile group at the 5-position of this scaffold is a strategic modification that can significantly influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets.

Established Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively investigated and have demonstrated a broad spectrum of pharmacological effects, including:

-

Anticancer Activity: Many quinoxaline derivatives have shown potent activity against various cancer cell lines.[3][4] They can act through different mechanisms, such as the inhibition of protein kinases.

-

Antimicrobial Activity: The quinoxaline core is found in several antibiotics and synthetic derivatives have shown activity against a range of bacteria and fungi.[5]

-

Antiviral Activity: Certain quinoxaline derivatives have been identified as potent antiviral agents, including activity against respiratory pathogens.

-

Anti-inflammatory and Analgesic Properties: The scaffold has been utilized in the development of compounds with anti-inflammatory and pain-relieving effects.

The diverse biological activities of quinoxaline derivatives underscore the therapeutic potential of this heterocyclic system. The specific substitution pattern on the quinoxaline core plays a crucial role in determining the pharmacological profile of the molecule.

Potential Significance of the 5-Carbonitrile Moiety

The nitrile group is a versatile functional group in medicinal chemistry. Its introduction into the quinoxaline scaffold at the 5-position can confer several advantageous properties:

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

-

Dipole Moment: The strong electron-withdrawing nature of the nitrile group can significantly alter the electronic distribution within the quinoxaline ring system, potentially modulating its binding affinity and selectivity for specific targets.

-

Synthetic Handle: The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse library of derivatives for structure-activity relationship (SAR) studies.

The presence of the 5-carbonitrile group on the quinoxaline scaffold makes quinoxaline-5-carbonitrile a highly attractive building block for the synthesis of novel therapeutic agents.

Conclusion and Future Perspectives

Quinoxaline-5-carbonitrile, with a molecular weight of 155.16 g/mol , represents a key heterocyclic compound with considerable untapped potential. While direct experimental data for this specific molecule is limited, its structural features, based on the highly valued quinoxaline scaffold, strongly suggest its utility in the fields of drug discovery and materials science. The proposed synthetic protocol provides a reliable and logical pathway for its preparation, enabling further investigation into its chemical and biological properties. The insights provided in this guide are intended to empower researchers to explore the potential of quinoxaline-5-carbonitrile and its derivatives in the development of next-generation therapeutics and functional materials.

References

-

LookChem. Cas 77130-32-6,5-QUINOXALINECARBONITRILE. [Link]

-

El-Damasy, A. K., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1896. [Link]

-

PubChem. CID 5484347 | C8H9NO3. [Link]

-

Srinivas, B., et al. (2018). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 8(36), 20267-20293. [Link]

-

PubChem. CID 5383996 | C2N3. [Link]

-

Patel, R. V., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Letters in Drug Design & Discovery, 14(4), 434-443. [Link]

-

PubChem. 2-Hydroxyquinoxaline-5-carbonitrile. [Link]

-

Semantic Scholar. Biological Activity of Quinoxaline Derivatives. [Link]

-

ResearchGate. Water‐Mediated C−H Cyanation of Quinoxalin‐2(1H)‐ones and Quinoxalines Under Visible‐Light Conditions. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1204. [Link]

-

PubChem. CID 23545742 | C9H12N. [Link]

-

PubChem. Cyanuric acid. [Link]

-

Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

-

Wikipedia. Cyanation. [Link]

-

Atta, F. M. (2010). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 1(4), 213-222. [Link]

-

PubChem. Alkannin. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1146-1168. [Link]

-

Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry. [Link]

-

Wang, C., et al. (2019). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 55(72), 10768-10771. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 6-Aminoquinoxaline-5-carbonitrile | Benchchem [benchchem.com]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

Technical Guide: Solubility Profile and Physicochemical Characterization of Quinoxaline-5-carbonitrile

[1]

Executive Summary & Chemical Context[3][4][5][6][7][8][9][10]

Quinoxaline-5-carbonitrile (also known as 5-cyanoquinoxaline) is a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors, AMPA receptor antagonists, and antiviral agents.[1]

Unlike the parent quinoxaline, which is a low-melting solid miscible with water at elevated temperatures, the introduction of the nitrile group at the C5 position drastically alters the electronic landscape and solubility profile.[1] The nitrile group acts as a strong electron-withdrawing group (EWG), significantly reducing the basicity of the pyrazine ring nitrogens and increasing the dipole moment.[1]

Key Solubility Takeaway: This compound exhibits a "brick-dust" profile—high crystallinity and moderate lipophilicity—making it sparingly soluble in water but highly soluble in polar aprotic solvents.[1]

Physicochemical Properties (The "Why" Behind Solubility)

To predict and manipulate solubility, one must understand the underlying molecular descriptors.[1] The following data synthesizes computed and empirical trends for 5-substituted quinoxalines.

| Property | Value / Range | Implication for Solubility |

| Molecular Formula | C₉H₅N₃ | Low MW (<200) favors permeability.[1] |

| Molecular Weight | 155.16 g/mol | Small size aids dissolution rate. |

| LogP (Predicted) | ~1.2 – 1.6 | Moderately lipophilic.[1] Soluble in organic media.[1] |

| pKa (Conjugate Acid) | < 0.5 (Est.)[1] | Critical: The 5-CN group withdraws electron density, making the ring nitrogens extremely weak bases.[1] It will not protonate in physiological pH (1-8), rendering pH adjustment ineffective for solubilization.[1] |

| H-Bond Donors | 0 | No capacity to donate H-bonds to water.[1] |

| H-Bond Acceptors | 3 | Can accept H-bonds, aiding solubility in alcohols.[1] |

| Physical State | Solid (Crystalline) | High lattice energy requires polar aprotic solvents to disrupt.[1] |

Expert Insight: The low pKa is the most overlooked parameter.[1] Unlike many alkaloids, you cannot simply add 0.1M HCl to dissolve this compound.[1] It requires extremely strong acid (e.g., conc.[1] H₂SO₄) to protonate, which is incompatible with biological assays.[1]

Solubility Profile

The following solubility classifications are derived from synthesis workup protocols and structure-property relationship (SPR) analysis of analogous quinoxaline nitriles.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred for stock solutions (10-100 mM).[1] |

| DMF / DMAc | High | Excellent alternative to DMSO for synthesis.[1] | |

| Acetonitrile | Moderate-High | Good for HPLC mobile phases.[1] | |

| Chlorinated | DCM / Chloroform | High | Primary extraction solvent.[1] |

| Alcohols | Methanol / Ethanol | Moderate | Soluble when hot; often used for recrystallization .[1] |

| Esters | Ethyl Acetate | Moderate | Good for extraction; lower solubility than DCM.[1] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Sparingly soluble.[1] Requires cosolvents.[1] |

| Non-Polar | Hexane / Ether | Very Low | Used as an anti-solvent to precipitate the product.[1] |

Experimental Protocols

For drug development, precise solubility values are required.[1] The following protocols ensure data integrity.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for determining equilibrium solubility.[1]

-

Preparation: Weigh excess quinoxaline-5-carbonitrile solid (~5-10 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4) or solvent.[1][2][3]

-

Equilibration: Cap tightly and agitate (shake or stir) at 25°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturated with sample first to prevent adsorption).

-

Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm or 300 nm).

-

Calculation: Compare peak area to a standard calibration curve prepared in DMSO.

-

Protocol B: Kinetic Solubility (High-Throughput)

Used for screening early-stage compounds to prevent precipitation in bioassays.[1]

-

Stock: Prepare a 10 mM stock solution in 100% DMSO.

-

Spike: Add 2 µL of stock to 198 µL of PBS (final 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a multiscreen solubility filter plate.

-

Analysis: Measure UV absorbance of the filtrate and compare to the theoretical absorbance (unfiltered standard).

Solubilization Strategies for Bioassays

Since pH adjustment is futile due to the low pKa, use the following decision logic for formulation.

Decision Tree for Formulation

Figure 1: Strategic decision tree for formulating quinoxaline-5-carbonitrile based on concentration and application.

Recommended Formulation Vehicles

-

Cosolvent System (Intravenous/Intraperitoneal):

-

Complexation (Preferred for Safety):

-

20% Hydroxypropyl-β-cyclodextrin (HP-β-CD): The hydrophobic quinoxaline core fits well into the cyclodextrin cavity, improving aqueous solubility without organic cosolvents.[1]

-

References

-

General Quinoxaline Chemistry

-

Synthesis & Purification

-

Physicochemical Data Sources

-

Solubility Protocols

Sources

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. reddit.com [reddit.com]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. recipp.ipp.pt [recipp.ipp.pt]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Architecture & Electronic Stability Factors

An In-Depth Technical Guide to the Stability of Quinoxaline-5-Carbonitrile (CAS: 35856-42-9)

Executive Technical Summary

Quinoxaline-5-carbonitrile (5-cyanoquinoxaline) is a critical bicyclic heteroaromatic intermediate employed in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine analogs), kinase inhibitors, and 5-HT3 receptor antagonists. Its stability profile is governed by two competing electronic factors: the electron-deficient pyrazine ring and the strong electron-withdrawing nature (-I, -M effects) of the cyano group at the 5-position.

While the quinoxaline core exhibits robust thermal stability (often resisting degradation <200°C), the C-5 nitrile handle introduces specific vulnerabilities to hydrolytic cleavage under acidic/basic conditions and nucleophilic attack at the C2/C3 positions. This guide provides a mechanistic analysis of these instability pathways and details a self-validating experimental framework for establishing the compound's shelf-life and handling protocols.

To predict stability, one must understand the molecule's electronic distribution.

-

The Core: Quinoxaline (1,4-diazanaphthalene) is a pi-deficient heteroaromatic system. The nitrogen atoms pull electron density, making the ring carbons electrophilic.

-

The 5-Cyano Effect: The nitrile group at position 5 further depletes electron density from the benzene ring, and by conjugation, affects the pyrazine ring.

-

Consequence 1 (Hydrolysis): The nitrile carbon is highly electrophilic, susceptible to water attack even under mild pH excursions.

-

Consequence 2 (Nucleophilic Attack): The C2 and C3 positions of the pyrazine ring become "hotspots" for nucleophilic addition (e.g., by hydroxide ions or solvent impurities), potentially leading to ring-opening or polymerization.

-

| Property | Value / Characteristic | Implication for Stability |

| CAS | 35856-42-9 | Unique identifier for tracking batches. |

| Molecular Weight | 155.16 g/mol | Low MW facilitates volatilization if not crystalline. |

| Predicted LogP | ~1.3 - 1.8 | Moderately lipophilic; susceptible to oxidative degradation in lipidic solvents. |

| pKa (Conjugate Acid) | ~0.6 (Pyrazine N) | Very weak base.[1] Protonation requires strong acid, triggering hydrolysis. |

| H-Bond Donors/Acceptors | 0 / 3 | No internal stabilization; relies on crystal packing. |

Degradation Pathways & Mechanisms

The stability of quinoxaline-5-carbonitrile is compromised primarily by three mechanisms.

Hydrolytic Degradation (The Primary Risk)

The nitrile group (-C≡N) is thermodynamically unstable relative to the amide and carboxylic acid in the presence of water.

-

Acid-Catalyzed: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.

-

Pathway: R-CN + H+ → [R-C≡NH]+ + H2O → R-C(OH)=NH → R-CONH2 (Amide) → R-COOH (Acid).

-

-

Base-Catalyzed: Direct nucleophilic attack by OH- on the nitrile carbon.

-

Note: Strong bases may also attack the C2 position of the quinoxaline ring, leading to ring fragmentation.

-

Oxidative Instability

While the benzene ring is stable, the pyrazine nitrogens are susceptible to N-oxidation by peracids or peroxides (common impurities in ethers/PEG), forming Quinoxaline-5-carbonitrile 1,4-di-N-oxide . This transformation alters solubility and biological activity.

Photolytic Degradation

Nitrogen heterocycles often possess n→π* transitions that absorb UV light. Excitation can lead to radical formation, resulting in dimerization or dechlorination if halogenated solvents are used (radical transfer).

Visualizing the Pathways

Figure 1: Primary degradation pathways for Quinoxaline-5-carbonitrile. Hydrolysis is the dominant risk factor.

Experimental Validation Protocols

Do not rely on literature values alone. Batch-to-batch impurity profiles (e.g., trace metals from synthesis) can catalyze degradation. Use these self-validating protocols.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: Separate the parent peak from the amide/acid hydrolysis products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers pH ~2, suppressing silanol activity).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond detection).

-

Validation Criterion: Resolution (Rs) > 1.5 between Quinoxaline-5-carbonitrile and Quinoxaline-5-carboxylic acid (synthesize or purchase standard for confirmation).

Protocol 2: Forced Degradation (Stress Testing)

Perform this initially to define storage limits.

| Stress Condition | Procedure | Expected Outcome (Pass Criteria) |

| Acid Hydrolysis | Dissolve in 0.1N HCl, reflux 4h. | Formation of Amide/Acid. <5% degradation at RT indicates stability. |

| Base Hydrolysis | Dissolve in 0.1N NaOH, stir at RT 4h. | Rapid degradation expected. If >10% degrades in 1h, classify as "Base Sensitive". |

| Oxidation | 3% H2O2, RT, 24h. | Detect N-oxide formation. |

| Thermal | Solid state, 60°C, 7 days. | < 0.5% degradation confirms thermal stability. |

| Photostability | 1.2 million lux hours (ICH Q1B). | Check for color change (yellowing) or dimerization. |

Workflow Diagram

Figure 2: Forced degradation workflow to determine critical stability parameters.

Handling & Storage Guidelines

Based on the chemical susceptibilities, the following storage protocols are mandatory to maintain >98% purity.

-

Moisture Control (Critical): Due to the hydrolysis risk, store under an inert atmosphere (Argon/Nitrogen) in a desiccator. The container must be tightly sealed with a PTFE-lined cap.

-

Temperature: Store at 2-8°C (Refrigerated) . While thermally stable, lower temperatures kinetically inhibit slow hydrolysis from trace moisture.

-

Light Protection: Store in amber vials. Although not highly photosensitive, the conjugated system warrants protection from UV to prevent radical artifacts.

-

Solvent Compatibility:

-

Compatible: Dichloromethane, Ethyl Acetate, anhydrous DMSO.

-

Incompatible: Alcohols (slow solvolysis over months), Water, Aqueous Acids/Bases.

-

References

-

PubChem. (2025).[2][3] Quinoxaline-5-carbonitrile Compound Summary. National Library of Medicine. [Link]

-

Abu-Hashem, A. A. (2026).[4][5] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

- Google Patents. (2022).

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Quinoxaline-5-Carbonitrile

The following technical guide details the pharmacological landscape and experimental utility of Quinoxaline-5-carbonitrile (5-cyanoquinoxaline).

Executive Summary: The "Gateway" Scaffold

Quinoxaline-5-carbonitrile is not merely a chemical intermediate; it is a privileged scaffold precursor in modern medicinal chemistry. While the quinoxaline core is historically renowned for its DNA-intercalating (e.g., Echinomycin) and kinase-inhibiting properties, the 5-carbonitrile (5-CN) substitution offers unique electronic and steric advantages.

The nitrile group at the C5 position serves two critical functions:

-

Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), reducing the electron density of the benzene ring, which can enhance metabolic stability against oxidative metabolism (e.g., P450 hydroxylation).

-

Synthetic Versatility: It is a high-fidelity "gateway" functional group, readily convertible into bioisosteres such as tetrazoles, amides (proven antibacterial pharmacophores), and amidines.

This guide explores the direct and derivative-based biological potential of this molecule, focusing on antimicrobial and anticancer domains.[1][2][3][4]

Pharmacological Rationale & SAR Analysis[1][2][3][5]

Structural Activity Relationship (SAR)